molecular formula C23H30O3 B563732 Etretinate-d3 CAS No. 1185237-13-1

Etretinate-d3

Cat. No.: B563732
CAS No.: 1185237-13-1
M. Wt: 357.508
InChI Key: HQMNCQVAMBCHCO-ISBRFZOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etretinate-d3 is the deuterium labeled Etretinate . Etretinate (Ro 10-9359) is a second-generation retinoid that has the potential for severe psoriasis research .


Molecular Structure Analysis

This compound has a molecular weight of 357.50 and a molecular formula of C23H27D3O3 . It is a deuterium-labeled version of Etretinate .


Chemical Reactions Analysis

The long-term stability of several Vitamin D3 metabolites, which are structurally similar to this compound, was investigated after 1 and 3 months of storage at -20 °C . Five Vitamin D3 metabolites were examined after derivatization with seven different derivatization reagents .


Physical and Chemical Properties Analysis

Etretinate, the non-deuterium labeled version of this compound, belongs to the class of synthetic aromatic retinoids . The lipophilic trimethylcyclohexenyl group of retinoic acid has been replaced by an aromatic ring . In the case of Etretinate, the cyclohexenyl group has been replaced by a 4-methoxy-2,3,6-trimethylphenyl group .

Scientific Research Applications

  • Dermatological Applications : Etretinate has been used in dermatology for various inflammatory keratosis and congenital hyperkeratotic disorders. It plays a significant role in treating otherwise intractable skin diseases. However, it has side effects, including teratogenicity, necessitating contraception for at least two years post-treatment due to its long half-life (Yoshikawa, 1993).

  • Side Effects and Alternative Treatments : Etretinate and acitretin are associated with mucocutaneous side effects like dryness and peeling. In a case study, a patient with psoriasis developed ulcerated atrophic striae during etretinate therapy, which resolved after discontinuation (Bowman & Hogan, 2000).

  • Pharmacological Profile and Efficacy : Etretinate acts by normalizing pathological changes in epidermal and dermal skin, particularly inhibiting hyperkeratinization and cell differentiation. Its efficacy as an alternative to other conventional therapies in severe psoriasis has been noted (Ward et al., 1983).

  • Long-term Safety in Psoriasis Treatment : A 5-year study assessing the safety of long-term etretinate therapy for psoriasis found no evidence of increased risk for major diseases like cardiovascular disease, cancer, diabetes, or inflammatory bowel disease. However, some patients reported joint problems associated with etretinate use (Stern et al., 1995).

  • Potential in Treating Nevoid Basal Cell Carcinoma Syndrome : Etretinate showed a therapeutic effect on existing basal cell carcinomas and a prophylactic effect in inhibiting new tumor formation in a patient with nevoid basal cell carcinoma syndrome (Hodak et al., 1987).

  • Retinoids and Psoriasis : Oral synthetic retinoids like etretinate have been effective for psoriasis. Despite their clinical success, their mechanism of action in psoriasis remains to be fully understood (Fritsch, 1992).

  • Etretinate's Effects on Keratinocyte Proliferation : In vitro studies on etretinate show its effect on keratinocyte proliferation and cytokine secretion, suggesting its potential therapeutic benefit in the treatment of psoriasis (Zhang et al., 1994).

Mechanism of Action

Target of Action

Etretinate-d3, a deuterium-labeled form of Etretinate, is a synthetic aromatic retinoid . The primary targets of this compound are the retinoic acid receptors . These receptors play a crucial role in the normal growth cycle of skin cells .

Mode of Action

It is believed to work by targeting specific receptors (retinoid receptors) in the skin, which help normalize the growth cycle of skin cells . Like retinoic acid, it is thought to interfere with the terminal differentiation of keratinocytes . It is also believed to enhance the binding of cAMP to the regulatory RI subunit of cAMP-dependent protein kinases .

Biochemical Pathways

This compound, like other retinoids, is involved in various biochemical pathways. It is believed to work by targeting specific receptors (retinoid receptors) in the skin, which help normalize the growth cycle of skin cells . The effects of retinoids are mediated through binding to and activation of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR), which regulate cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

This compound is extensively metabolized, and only traces of the unchanged drug are eliminated in urine . The terminal elimination half-life of Etretinate after long-term treatment is up to 120 days . The systemic availability of this compound varies significantly among individuals, ranging from 15% to 90% .

Result of Action

The active metabolite responsible for this compound’s effects, acitretin, is a retinoid . Acitretin works by inhibiting the excessive cell growth and keratinisation (process by which skin cells become thickened due to the deposition of a protein within them) seen in psoriasis . It therefore reduces the thickening of the skin, plaque formation, and scaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Safety and Hazards

Etretinate-d3 is classified as a skin irritant (Category 2), eye irritant (Category 2), and reproductive toxin (Category 1A) . It is also hazardous to the aquatic environment, both short-term (Acute - Category Acute 1) and long-term (Chronic - Category Chronic 1) .

Future Directions

Retinoids, including Etretinate, have been increasingly used for topical and systemic treatment of psoriasis and other hyperkeratotic and parakeratotic skin disorders . Current retinoid research targets the development of receptor-selective retinoids for tailoring and/or improving their therapeutic profile .

Biochemical Analysis

Biochemical Properties

Etretinate-d3, like its parent compound Etretinate, is expected to interact with various biomolecules in the body. It is thought to bind to retinoic acid receptors, which are nuclear receptors involved in regulating gene expression . This interaction can influence various biochemical reactions in the body.

Cellular Effects

This compound is believed to have significant effects on cellular processes. The active metabolite responsible for Etretinate’s effects, acitretin, is a retinoid that works by inhibiting the excessive cell growth and keratinisation seen in conditions like psoriasis . Therefore, this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the parent compound, Etretinate, has a long elimination half-life . This suggests that this compound may also have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the parent compound, Etretinate, can cause dose-dependent mucocutaneous toxicity . Therefore, it is possible that this compound could also exhibit dosage-dependent effects.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Etretinate. Etretinate is extensively metabolized, with significant first-pass metabolism to the pharmacologically active acid form . Therefore, this compound may also interact with various enzymes or cofactors in these metabolic pathways.

Transport and Distribution

It is known that retinoid concentrations in skin are rather low in contrast to subcutaneous fat tissue . This suggests that this compound may also be transported and distributed in a similar manner.

Properties

IUPAC Name

ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+/i7D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMNCQVAMBCHCO-ISBRFZOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.